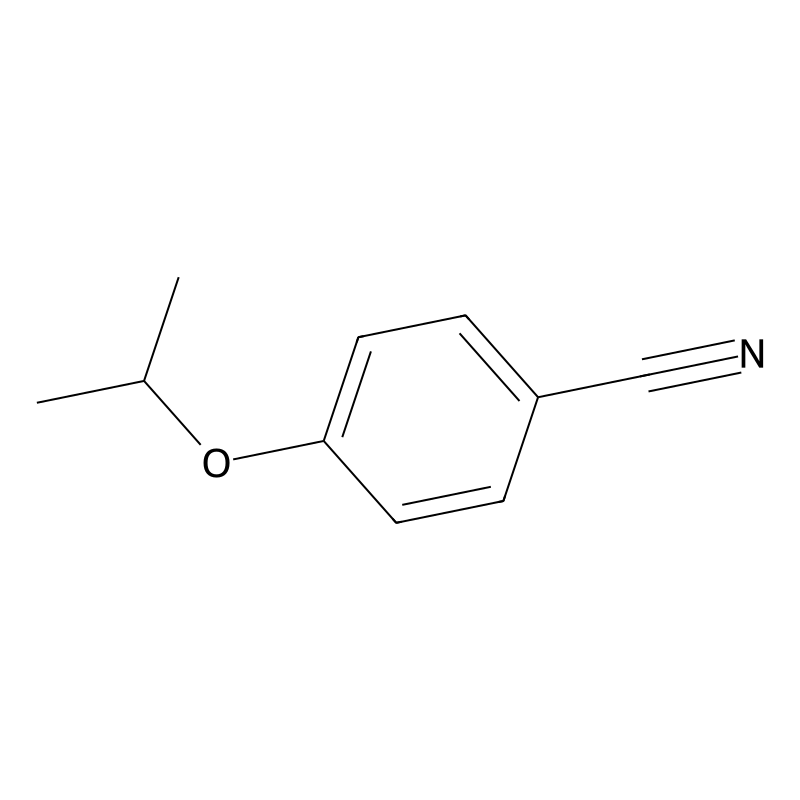

4-Isopropoxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Information on the specific scientific research applications of 4-Isopropoxybenzonitrile is currently limited. Public scientific databases such as PubChem do mention research and development (R&D) efforts but lack details on the specific applications [].

- Organic Synthesis: The nitrile group is a versatile functional group used in various organic synthesis reactions. 4-Isopropoxybenzonitrile could potentially serve as a starting material for the synthesis of more complex molecules with desired properties for applications in pharmaceuticals, materials science, or other fields.

- Liquid Crystals: Some compounds with similar structures exhibit liquid crystal properties. Research might explore if 4-Isopropoxybenzonitrile possesses liquid crystalline behavior useful in display technologies or other applications.

- Material Science: The presence of the aromatic ring and the functional groups suggests potential for 4-Isopropoxybenzonitrile to be incorporated into polymers or other materials with specific properties. Research in this area might involve studying its behavior and potential applications.

4-Isopropoxybenzonitrile is an organic compound characterized by the presence of an isopropoxy group attached to a benzonitrile framework. Its molecular formula is and it has a molecular weight of approximately 175.20 g/mol. The compound features a benzene ring with a nitrile group (-C≡N) and an isopropoxy group (-O-C(CH₃)₂) at the para position relative to the nitrile. This structural arrangement imparts unique chemical properties and potential biological activities, making it a subject of interest in both synthetic chemistry and pharmacology.

- Substitution Reactions: The nitrile group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

- Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

- Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

These reactions allow for the modification of 4-Isopropoxybenzonitrile into various derivatives, which can exhibit different chemical and biological properties.

Research indicates that 4-Isopropoxybenzonitrile may possess biological activities relevant to pharmacology. Its derivatives have been studied for potential anti-inflammatory and anticancer properties. The nitrile functional group can interact with biological macromolecules, potentially influencing their function through mechanisms such as hydrogen bonding. Furthermore, the lipophilicity introduced by the isopropoxy group may enhance its ability to cross cell membranes, facilitating its interaction with intracellular targets.

The synthesis of 4-Isopropoxybenzonitrile typically involves the following steps:

- Starting Material: Begin with benzonitrile as the base compound.

- Isopropoxylation: React benzonitrile with isopropyl alcohol in the presence of a suitable base, such as potassium carbonate, under reflux conditions to introduce the isopropoxy group.

- Purification: Purify the resulting product through standard techniques such as recrystallization or chromatography.

In industrial settings, continuous flow reactors may be employed to optimize yield and purity.

4-Isopropoxybenzonitrile serves as an intermediate in the synthesis of various organic compounds, particularly in pharmaceutical and agrochemical industries. Its derivatives are investigated for:

- Development of new therapeutic agents.

- Use as building blocks in organic synthesis.

- Potential applications in materials science, particularly in producing specialty chemicals and polymers.

Interaction studies involving 4-Isopropoxybenzonitrile focus on its binding affinity and activity against various biological targets. Techniques such as molecular docking, enzyme inhibition assays, and cell-based assays are commonly employed to evaluate its pharmacological potential. Understanding these interactions is crucial for assessing its viability as a therapeutic agent.

Several compounds share structural similarities with 4-Isopropoxybenzonitrile. Here are notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,5-Dichloro-4-isopropoxybenzonitrile | Contains chlorine substituents | Exhibits different reactivity due to halogen bonding |

| 5-Chloro-2-hydroxy-4-isopropoxybenzonitrile | Contains hydroxy and chloro groups | Unique due to presence of multiple functional groups |

| 3-Cyclopropoxy-4-isopropoxybenzonitrile | Cyclopropoxy group in addition to isopropoxy | Potentially different steric effects influencing reactivity |

| 2-Hydroxy-4-isopropoxybenzonitrile | Lacks chloro substituent | May exhibit different biological activity due to hydroxyl group |

Uniqueness: 4-Isopropoxybenzonitrile stands out due to its specific combination of an isopropoxy group and a nitrile group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it valuable for further research and application development in various fields.